Kinase Inhibition Potency of the Thieno[2,3-d]pyrimidine Scaffold Compared to Other Heterocyclic Cores
The thieno[2,3-d]pyrimidine scaffold, of which 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a key derivative, demonstrates superior potency against multiple kinases compared to structurally related heterocyclic cores. In a direct head-to-head comparison of VEGFR-2 inhibition, a representative thieno[2,3-d]pyrimidine derivative exhibited an IC50 of 0.08 μM, whereas a pyrazolo[3,4-d]pyrimidine analog showed an IC50 of 0.45 μM under identical assay conditions [1]. This represents a 5.6-fold improvement in potency. Furthermore, in a kinase panel screen, a thieno[2,3-d]pyrimidine-based compound achieved >80% inhibition against FLT3 and c-KIT at 1 μM, while a quinazoline-based comparator showed <50% inhibition at the same concentration [2]. These data underscore the scaffold's inherent potency advantage for ATP-competitive kinase inhibition.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Representative thieno[2,3-d]pyrimidine derivative: IC50 = 0.08 μM |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine analog: IC50 = 0.45 μM |
| Quantified Difference | 5.6-fold higher potency (lower IC50) |
| Conditions | In vitro kinase assay, ATP concentration at Km, 30 min incubation |
Why This Matters
This establishes a clear potency advantage for the thieno[2,3-d]pyrimidine core, justifying its selection as a starting point for kinase inhibitor programs over other common heterocyclic scaffolds.
- [1] Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., Abou El Ella, D. A., & Abouzid, K. A. M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 33–41. View Source
- [2] Ali, E. M., El-Telbany, R. F., Abdel-Maksoud, M. S., Ammar, U. M., Mersal, K. I., Zaraei, S. O., El-Gamal, M. I., Choi, S. I., Lee, K. T., Kim, H. K., Lee, K. H., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194. View Source
